(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. The bromine and chlorine atoms can also participate in halogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the aromatic ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
DBZUJPKLCBUZDN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CCO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.